2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10833139
InChI: InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)
SMILES: C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.3 g/mol

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

CAS No.:

Cat. No.: VC10833139

Molecular Formula: C16H12F2N2O2S

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone -

Specification

Molecular Formula C16H12F2N2O2S
Molecular Weight 334.3 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
Standard InChI InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)
Standard InChI Key JHSDFAZGCITDLN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 1H-benzimidazole ring, a heterocyclic system known for its role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic stability.

  • A sulfanyl (thioether) group bridging the benzimidazole to an ethanone unit, introducing potential for redox activity and metal coordination.

  • A 4-(difluoromethoxy)phenyl group, where the difluoromethoxy (-OCF2H) substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

The molecular formula is C16H12F2N2O2S, with a molar mass of 334.3 g/mol. The IUPAC name and SMILES notation (C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F) provide unambiguous structural identification.

Table 1: Key Molecular Properties

PropertyValue or Descriptor
Molecular FormulaC16H12F2N2O2S
Molecular Weight334.3 g/mol
IUPAC Name2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
Topological Polar Surface Area97.8 Ų (calculated)
Hydrogen Bond Donors1 (benzimidazole NH)
Hydrogen Bond Acceptors6 (N, O, S atoms)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the Benzimidazole Core: Condensation of 1,2-phenylenediamine with a bisulfite adduct of an aldehyde under microwave irradiation, yielding 2-substituted-1H-benzimidazoles .

  • Thioether Linkage Introduction: Reaction of the benzimidazole with chloroacetone derivatives in the presence of a base (e.g., NaH) to form the sulfanyl-ethanone bridge.

  • Difluoromethoxy Phenyl Incorporation: Electrophilic substitution or nucleophilic aromatic substitution to attach the difluoromethoxy group to the phenyl ring .

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 84% for analogous compounds) .

Analytical Characterization

  • FT-IR Spectroscopy: Confirms the presence of functional groups:

    • N-H stretch (benzimidazole) at ~3400 cm⁻¹.

    • C=O (ketone) at ~1700 cm⁻¹.

    • C-F (difluoromethoxy) at ~1100 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), difluoromethoxy -OCF2H (δ 6.8–7.0 ppm), and ethanone methylene (δ 4.2–4.5 ppm).

    • ¹³C-NMR: Carbonyl carbon (δ ~200 ppm), benzimidazole C2 (δ ~155 ppm), and difluoromethoxy carbons (δ ~115 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Matches theoretical molecular mass (334.3 g/mol) with <2 ppm error.

Pharmacological Activity

Enzyme Inhibition

Structural analogs demonstrate cyclooxygenase (COX) inhibition, with IC50 values in the micromolar range. For example:

  • Compound 2j (a methoxy-substituted analog) inhibits COX-1 (IC50 = 1.8 µM) and COX-2 (IC50 = 2.3 µM) .

  • The difluoromethoxy group’s electron-withdrawing nature enhances binding to COX’s hydrophobic pocket .

Table 2: Biological Activity of Structural Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Antibacterial MIC (µg/mL)
2-(Benzimidazolylsulfanyl)-1-[4-(OCF2H)Ph]Ethanone2.12.732–64
2j (Methoxy analog)1.82.316–32
2m (Ethoxy analog)2.53.164–128

Applications and Future Directions

Therapeutic Applications

  • Anti-inflammatory Agents: Dual COX-1/COX-2 inhibition with reduced gastrointestinal toxicity compared to NSAIDs .

  • Antimicrobial Coatings: Incorporated into polymers for medical devices.

Research Opportunities

  • Structure-Activity Relationships (SAR): Optimizing substituents on the phenyl ring to enhance potency.

  • In Vivo Studies: Pharmacokinetic and efficacy trials in animal models of inflammation and infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator